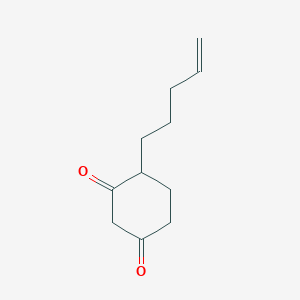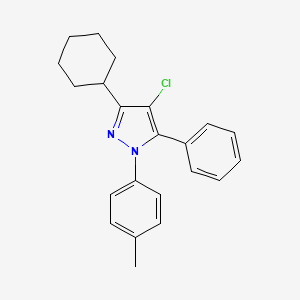![molecular formula C10H14N4S B14389281 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 90019-51-5](/img/structure/B14389281.png)
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of azolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a methylsulfanyl group at the 5-position and a propylamine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the heterocyclization of 3-aminoazoles with bis(methylsulfanyl)methylidene derivatives. One common method involves the use of N-substituted 5-[amino-(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones as synthetic equivalents of carbonyl dielectrophiles . This reaction can be carried out under mild conditions without the need for palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as casein kinase 2 (CK2) and phosphoinositide 3-kinase (PI3K), which are involved in cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-Aminoazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents at the 5- and 7-positions.
5-Methylsulfanylazolo[1,5-a]pyrimidin-7-ones: These compounds have a similar methylsulfanyl group but differ in the functional groups at other positions.
Uniqueness
5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development .
Properties
CAS No. |
90019-51-5 |
|---|---|
Molecular Formula |
C10H14N4S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-methylsulfanyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C10H14N4S/c1-3-5-11-9-7-10(15-2)13-8-4-6-12-14(8)9/h4,6-7,11H,3,5H2,1-2H3 |
InChI Key |
NVJCGWFACDPBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NC2=CC=NN21)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


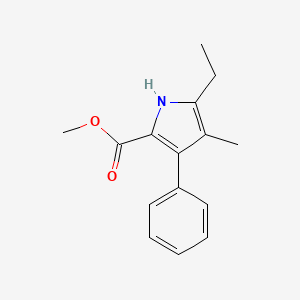

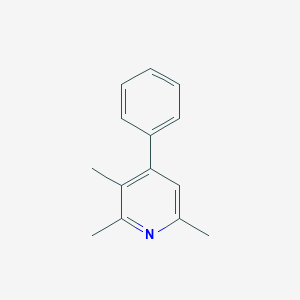

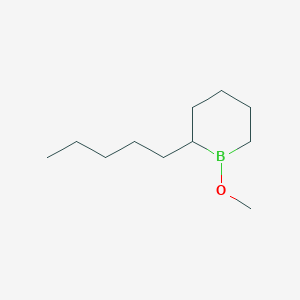
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

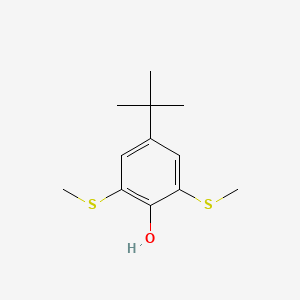
![Benzene, 1-[bis(phenylthio)methyl]-3-methoxy-](/img/structure/B14389243.png)
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
